molecular formula C15H10ClN3O3S B5522104 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B5522104
M. Wt: 347.8 g/mol
InChI Key: SVRVLEQIKCYHFV-UHFFFAOYSA-N
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Description

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as optical materials and sensors.

Preparation Methods

The synthesis of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: Finally, the chlorinated benzothiazole is reacted with an appropriate amine to form the benzamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.

    6-methyl-2-benzothiazolamine: Exhibits similar biological activities but with different potency and selectivity.

    4-chloro-2-nitrobenzothiazole: Shares structural similarities but differs in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-2-5-11-13(6-8)23-15(17-11)18-14(20)10-4-3-9(16)7-12(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRVLEQIKCYHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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